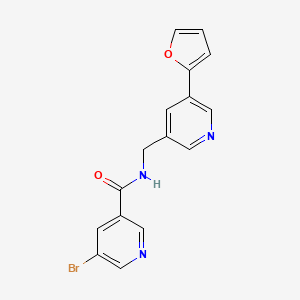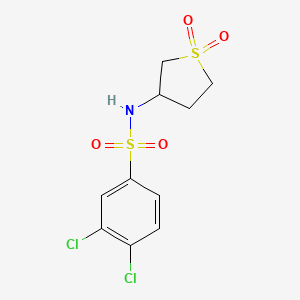![molecular formula C15H7F6N3O5 B2773184 N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide CAS No. 24094-66-4](/img/structure/B2773184.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a compound that is commonly used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines etc . It’s also used as an active pharmaceutical intermediate .
Synthesis Analysis
“N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea” is a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl (nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .
Chemical Reactions Analysis
“N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea” is used extensively in promoting organic transformations . It’s also used in the synthesis of enantioselective β-amino acids via asymmetric Mannich reaction .
科学的研究の応用
Chiral Discrimination and Solvating Agents
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide derivatives have been synthesized and utilized as chiral solvating agents (CSAs) for the discrimination of optically active substrates through hydrogen-bonding in NMR. These compounds effectively differentiate chiral amides, sulfoxides, α-substituted acids, α-hydroxy ketone, epoxy ketone, and N-protected amino acids, providing a practical application in determining optical purity (Jain, Patel, & Bedekar, 2015).
Material Science and Polymer Synthesis
Research into novel diamine monomers containing fluorine and phosphine oxide moieties for polyimide synthesis has shown that derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide contribute to high thermal stability, low birefringence, and good adhesive properties in polyimides, highlighting their potential in advanced material applications (Jeong, Kim, & Yoon, 2001).
Biosensing Applications
These compounds have been integrated into nanocomposite-modified electrodes for biosensing, demonstrating potent electron mediating behavior and enabling the electrocatalytic determination of biologically relevant molecules like glutathione and piroxicam. This opens up new avenues in the development of sensitive and selective biosensors (Karimi-Maleh et al., 2014).
Organic Synthesis and Catalysis
Derivatives of this compound have been used in organic synthesis, such as in the Julia-Kocienski olefination reaction, where 3,5-bis(trifluoromethyl)phenyl sulfones serve as precursors for the formation of various alkenes and dienes. This showcases their utility in facilitating complex chemical transformations (Alonso et al., 2005).
Environmental Applications
Investigations into the decomposition of 3,5-dinitrobenzamide in water treatment processes have highlighted the role of advanced oxidation processes in efficiently breaking down this compound, suggesting its derivatives could be explored for environmental remediation purposes (Yan et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O5/c16-14(17,18)8-3-9(15(19,20)21)5-10(4-8)22-13(25)7-1-11(23(26)27)6-12(2-7)24(28)29/h1-6H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMSJTVMLPKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)
![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)
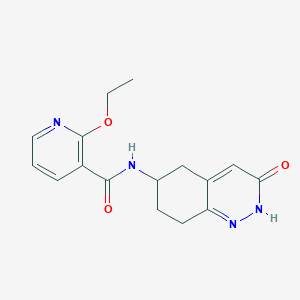
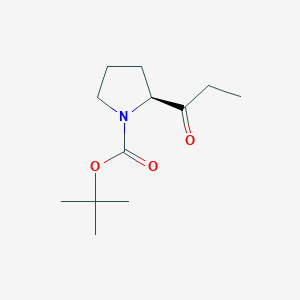
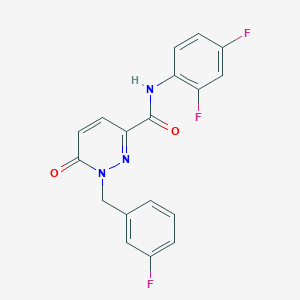
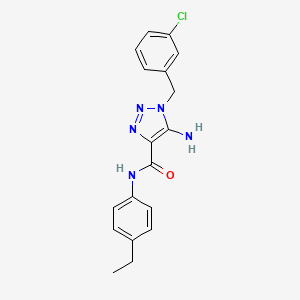
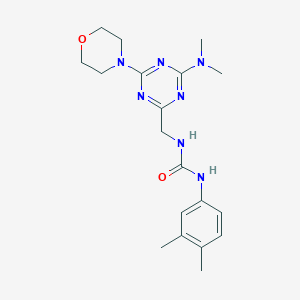
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)



